molecular formula C8H8BrClO2S B13246833 (3-Bromo-4-methylphenyl)methanesulfonyl chloride

(3-Bromo-4-methylphenyl)methanesulfonyl chloride

Cat. No.: B13246833
M. Wt: 283.57 g/mol
InChI Key: BQIIPELJTAGDCU-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:

(3-Bromo-4-methylphenyl)methanol+Methanesulfonyl chloride(3-Bromo-4-methylphenyl)methanesulfonyl chloride+HCl\text{(3-Bromo-4-methylphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3-Bromo-4-methylphenyl)methanol+Methanesulfonyl chloride→(3-Bromo-4-methylphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The bromine atom on the phenyl ring can also participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)methanesulfonyl chloride
  • (4-Methylphenyl)methanesulfonyl chloride
  • (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

Uniqueness

(3-Bromo-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

BQIIPELJTAGDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States

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